rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans
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Overview
Description
rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans is a chiral amine compound with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to an oxolane ring, which is further connected to a methanamine group. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans can be compared with other similar compounds, such as:
(2R,3S)-2-tert-butyloxolan-3-yl]methanol: Differing by the presence of a hydroxyl group instead of a methanamine group.
(2R,3S)-2-tert-butyloxolan-3-yl]acetic acid: Differing by the presence of a carboxylic acid group instead of a methanamine group.
(2R,3S)-2-tert-butyloxolan-3-yl]methylamine: Differing by the presence of a methylamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1807939-76-9 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[(2S,3R)-2-tert-butyloxolan-3-yl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
JIPFBCZZZJBRER-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)CN |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CN |
Purity |
95 |
Origin of Product |
United States |
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